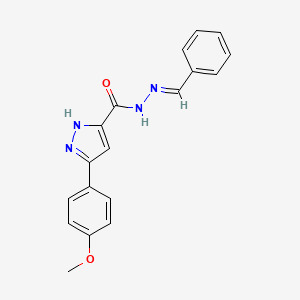
Cyclopropane, (1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless liquid with a boiling point of approximately 58.45°C and a density of 0.6936 g/cm³ . This compound is characterized by its unique three-membered cyclopropane ring, which imparts significant strain and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ISO-PROPYLCYCLOPROPANE can be synthesized through various methods, including the reaction of carbenes with alkenes. One common method involves the addition of methylene (CH2) to alkenes or cycloalkenes . Another approach is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents
Industrial Production Methods
Industrial production of ISO-PROPYLCYCLOPROPANE typically involves the use of palladium-catalyzed cross-coupling reactions. For example, the cross-coupling of aryl bromides with cyclopropylmagnesium bromide in the presence of zinc bromide produces cyclopropyl arenes in good yields . This method is advantageous due to its high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
ISO-PROPYLCYCLOPROPANE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can convert ISO-PROPYLCYCLOPROPANE to cyclopropyl alkanes.
Substitution: The compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Cyclopropyl ketones and alcohols.
Reduction: Cyclopropyl alkanes.
Substitution: Halogenated cyclopropanes.
Applications De Recherche Scientifique
ISO-PROPYLCYCLOPROPANE has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its pharmacological properties and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of ISO-PROPYLCYCLOPROPANE involves its interaction with molecular targets and pathways. The cyclopropane ring imposes conformational rigidity on the molecule, which can enhance its binding affinity to specific targets . This rigidity also increases the metabolic stability of the compound, extending its therapeutic action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: A simpler cycloalkane with the formula C3H6.
Methylcyclopropane: A cyclopropane derivative with a methyl group attached.
Ethylcyclopropane: A cyclopropane derivative with an ethyl group attached.
Uniqueness
ISO-PROPYLCYCLOPROPANE is unique due to its isopropyl group, which imparts distinct chemical and physical properties compared to other cyclopropane derivatives.
Propriétés
Numéro CAS |
3638-35-5 |
|---|---|
Formule moléculaire |
C6H12 |
Poids moléculaire |
84.16 g/mol |
Nom IUPAC |
propan-2-ylcyclopropane |
InChI |
InChI=1S/C6H12/c1-5(2)6-3-4-6/h5-6H,3-4H2,1-2H3 |
Clé InChI |
HPBROFGYTXOJIO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC1 |
Description physique |
Liquid; |
Pression de vapeur |
205.0 [mmHg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B11996222.png)

![2-allyl-6-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11996233.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11996239.png)
![ethyl 4-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11996246.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11996269.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996277.png)
![ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996284.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11996291.png)


